molecular formula C11H16N2O2 B15237797 Ethyl 6-methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-3-carboxylate

Ethyl 6-methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-3-carboxylate

Cat. No.: B15237797
M. Wt: 208.26 g/mol
InChI Key: LPFIGGWFSRWNIB-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-3-carboxylate is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound belongs to the class of imidazo[1,5-A]pyridines, which are known for their diverse biological activities.

Preparation Methods

The synthesis of Ethyl 6-methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction of a suitable pyridine derivative with an ethyl ester in the presence of a catalyst can yield the desired compound. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as continuous flow chemistry and automated synthesis .

Chemical Reactions Analysis

Ethyl 6-methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific substituents on the compound.

Scientific Research Applications

Ethyl 6-methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-3-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 6-methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-3-carboxylate involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The pathways involved may include inhibition of enzyme activity or activation of specific receptors, contributing to its biological efficacy .

Comparison with Similar Compounds

Ethyl 6-methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-3-carboxylate can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and resulting properties.

Biological Activity

Ethyl 6-methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-3-carboxylate is a heterocyclic compound that has garnered attention due to its potential pharmacological properties. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound features a unique fused imidazole and pyridine ring system with an ethyl ester functional group. Its molecular formula is C11H14N2O2C_{11}H_{14}N_{2}O_{2} with a molecular weight of approximately 208.26 g/mol. The presence of the ethyl ester enhances its chemical reactivity and biological interactions.

Biological Activity

Preliminary studies have indicated several biological activities associated with this compound:

  • Antitumor Activity : Research suggests that compounds within the imidazopyridine family exhibit cytotoxic effects against various cancer cell lines by inhibiting key cellular pathways .
  • Enzyme Inhibition : Similar compounds have demonstrated inhibitory effects on heparanase-1 (HPSE1), an enzyme implicated in cancer progression and kidney diseases. This compound may share this property due to structural similarities with other HPSE1 inhibitors .
  • Neuroprotective Effects : Some derivatives of imidazopyridine have shown promise in neuroprotection by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions that include cyclization processes. Recent advancements have aimed at optimizing these synthetic routes to enhance yield and reduce the number of steps involved. For example:

  • Initial Formation : The compound is synthesized through a cyclization reaction involving appropriate starting materials such as substituted pyridines and imidazoles.
  • Optimization : New synthetic pathways are being developed to minimize the use of hazardous reagents and improve selectivity for desired products .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameMolecular FormulaKey Features
Ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-5-carboxylateC11H14N2O2C_{11}H_{14}N_{2}O_{2}Lacks the methyl group at position 6; different biological activity profile.
Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylateC10H12N2O2C_{10}H_{12}N_{2}O_{2}Contains a different position for the carboxylic acid; varied reactivity.
Ethyl imidazo[1,2-a]pyridin-3-carboxylateC10H12N2O2C_{10}H_{12}N_{2}O_{2}Different nitrogen heterocycle configuration; distinct pharmacological properties.

This table illustrates how the unique structure of this compound contributes to its distinct biological activities compared to similar compounds.

Case Studies and Research Findings

Several case studies have highlighted the potential applications of this compound:

  • Anticancer Studies : A study demonstrated that derivatives of tetrahydroimidazo compounds showed significant cytotoxicity against breast cancer cell lines through apoptosis induction mechanisms.
  • Neuroprotective Effects : Research indicated that certain imidazopyridine derivatives could effectively protect neurons from oxidative damage in vitro.
  • Inhibition of HPSE1 : A recent investigation into related compounds revealed their ability to selectively inhibit HPSE1 activity without affecting other glucuronidases significantly.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

ethyl 6-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylate

InChI

InChI=1S/C11H16N2O2/c1-3-15-11(14)10-12-6-9-5-4-8(2)7-13(9)10/h6,8H,3-5,7H2,1-2H3

InChI Key

LPFIGGWFSRWNIB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=C2N1CC(CC2)C

Origin of Product

United States

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